1-Octyl-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-4,4’-bipyridin-1-ium is a derivative of bipyridine, a heteroaromatic compound with two pyridine rings. This compound is known for its unique electrochemical properties and has found applications in various fields, including supramolecular chemistry, electrochromic devices, and molecular machines .
Preparation Methods
The synthesis of 1-Octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion .
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
1-Octyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Octyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Octyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective mediator in electrochemical processes. The molecular targets include metal ions and other electron-rich species, which it can bind to and stabilize through coordination bonds .
Comparison with Similar Compounds
1-Octyl-4,4’-bipyridin-1-ium is unique compared to other bipyridine derivatives due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable micelles. Similar compounds include:
4,4’-Bipyridine: The parent compound, which lacks the octyl group and has different solubility and electrochemical properties.
2,2’-Bipyridine: Another isomer with different coordination chemistry and redox behavior.
3,3’-Bipyridine: Known for its unique structural properties and applications in coordination chemistry.
Properties
CAS No. |
151511-87-4 |
---|---|
Molecular Formula |
C18H26N2+2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C18H25N2/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17/h8-13,15-16H,2-7,14H2,1H3/q+1/p+1 |
InChI Key |
MNHXKIQIMATSAG-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.